molecular formula C9H14O4 B1320304 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid CAS No. 1268842-79-0

1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid

Cat. No. B1320304
M. Wt: 186.2 g/mol
InChI Key: FSQXAHDYGFYONQ-UHFFFAOYSA-N
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Patent
US08729095B2

Procedure details

At room temperature under shielded light, to N,N′-diisopropylcarbodiimide (99.75 g) was added copper(I) chloride (1.57 g), and then tert-butanol (83 ml) was added dropwise over 20 minutes, followed by stirring for 4 days. The supernatant (12.7 ml) was added to a dichloromethane solution (40 ml) of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid (6.37 g), and heated at reflux for 3 hours. Hexane (50 ml) was added to the reaction solution, and the precipitate was filtered off. After the filtrate was concentrated under reduced pressure, a saturated aqueous sodium hydrogen carbonate solution was added to the residue, and extracted with dichloromethane. The organic layer was washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. After hexane was added to the resulting residue, the precipitate was filtered off, and the filtrate was concentrated. The resulting residue was dissolved in tetrahydrofuran (25 ml), and 1 N aqueous sodium hydroxide solution (25 ml) was added, and stirred at room temperature overnight. After the reaction solution was concentrated under reduced pressure, 1 N aqueous sodium hydroxide solution (15 ml) was added to the residue, and washed with dichloromethane. A 10% aqueous citric acid solution was added to the aqueous layer to render it acidic, and extracted with dichloromethane. The organic layer was washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1-(tert-butoxycarbonyl)cyclopropanecarboxylic acid (1.80 g).
Quantity
99.75 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
catalyst
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
6.37 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N=C=NC(C)C)(C)C.[C:10]([OH:14])([CH3:13])([CH3:12])[CH3:11].ClCCl.C([O:20][C:21]([C:23]1([C:26](O)=[O:27])[CH2:25][CH2:24]1)=[O:22])C>[Cu]Cl.CCCCCC>[C:10]([O:14][C:26]([C:23]1([C:21]([OH:22])=[O:20])[CH2:25][CH2:24]1)=[O:27])([CH3:13])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
99.75 g
Type
reactant
Smiles
C(C)(C)N=C=NC(C)C
Name
Quantity
1.57 g
Type
catalyst
Smiles
[Cu]Cl
Step Two
Name
Quantity
83 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
6.37 g
Type
reactant
Smiles
C(C)OC(=O)C1(CC1)C(=O)O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
After the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
a saturated aqueous sodium hydrogen carbonate solution was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
After hexane was added to the resulting residue
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in tetrahydrofuran (25 ml)
ADDITION
Type
ADDITION
Details
1 N aqueous sodium hydroxide solution (25 ml) was added
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction solution was concentrated under reduced pressure, 1 N aqueous sodium hydroxide solution (15 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
washed with dichloromethane
ADDITION
Type
ADDITION
Details
A 10% aqueous citric acid solution was added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.